molecular formula C23H26N4O B15167814 N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea CAS No. 648420-65-9

N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea

Cat. No.: B15167814
CAS No.: 648420-65-9
M. Wt: 374.5 g/mol
InChI Key: PRXJHPGFUZPMRA-UHFFFAOYSA-N
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Description

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a cyclohexylamino group attached to a phenyl ring, which is further connected to an isoquinolinyl group through a urea linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Cyclohexylamino Intermediate: : The first step involves the reaction of cyclohexylamine with a suitable phenyl derivative to form the cyclohexylamino intermediate. This reaction is usually carried out under mild conditions using a solvent such as ethanol or methanol.

  • Coupling with Isoquinolinyl Derivative: : The cyclohexylamino intermediate is then coupled with an isoquinolinyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step typically requires an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.

  • Formation of the Urea Linkage: : The final step involves the formation of the urea linkage by reacting the coupled intermediate with a suitable isocyanate or carbamate. This reaction is usually carried out under reflux conditions in a solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions, where functional groups on the phenyl or isoquinolinyl rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions are carried out in solvents like dichloromethane, acetonitrile, or dimethylformamide under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

  • Medicine: : The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the areas of cancer treatment, anti-inflammatory agents, and antimicrobial agents.

  • Industry: : In industrial applications, the compound is used in the development of specialty chemicals, such as corrosion inhibitors, surfactants, and polymer additives. It is also utilized in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This mechanism is particularly relevant in the context of drug development, where enzyme inhibitors are used to modulate biochemical pathways.

  • Receptor Binding: : The compound may interact with cellular receptors, triggering or blocking signaling pathways. This interaction can lead to changes in cellular behavior, such as proliferation, differentiation, or apoptosis.

  • DNA Intercalation: : The compound can intercalate into the DNA double helix, disrupting the normal function of nucleic acids. This mechanism is relevant in the context of anticancer research, where DNA intercalators are used to inhibit tumor growth.

Comparison with Similar Compounds

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-{4-[(Cyclohexylamino)methyl]phenyl}acetamide: : This compound shares a similar cyclohexylamino-phenyl structure but differs in the presence of an acetamide group instead of an isoquinolinyl-urea linkage. It is used in similar applications but may exhibit different chemical and biological properties.

  • Urea, N-[[4-(Cyclohexylamino)phenyl]methyl]-N’-5-isoquinolinyl: : This compound is closely related and may have similar applications and properties. slight differences in the molecular structure can lead to variations in reactivity and efficacy.

  • N-{4-[(Cyclohexylamino)methyl]phenyl}acetamide: : Another similar compound with a cyclohexylamino-phenyl structure, but with different functional groups. It is used in various research and industrial applications, similar to N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea.

Properties

CAS No.

648420-65-9

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

1-[[4-(cyclohexylamino)phenyl]methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C23H26N4O/c28-23(27-22-8-4-5-18-16-24-14-13-21(18)22)25-15-17-9-11-20(12-10-17)26-19-6-2-1-3-7-19/h4-5,8-14,16,19,26H,1-3,6-7,15H2,(H2,25,27,28)

InChI Key

PRXJHPGFUZPMRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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